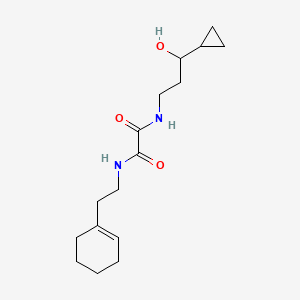

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide

Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide is a synthetic oxalamide derivative characterized by its unique substituents: a cyclohexenyl ethyl group at the N1 position and a cyclopropyl hydroxypropyl group at the N2 position. Oxalamides are a class of compounds widely studied for their applications in flavoring agents, pharmaceuticals, and materials science due to their structural versatility and metabolic stability.

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-cyclopropyl-3-hydroxypropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3/c19-14(13-6-7-13)9-11-18-16(21)15(20)17-10-8-12-4-2-1-3-5-12/h4,13-14,19H,1-3,5-11H2,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEWBFJNRIGEOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NCCC(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide typically involves multiple steps:

Formation of the Cyclohexene Derivative: The initial step involves the preparation of the cyclohexene derivative through a Diels-Alder reaction between a diene and a dienophile.

Alkylation: The cyclohexene derivative is then subjected to alkylation with an appropriate alkyl halide to introduce the ethyl group.

Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.

Oxalamide Formation: The final step involves the formation of the oxalamide group through the reaction of the intermediate with oxalyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where nucleophiles such as alkoxides or thiolates replace the existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Sodium alkoxide (NaOR), sodium thiolate (NaSR)

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Alkanes

Substitution: Various substituted amides

Scientific Research Applications

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Key structural differences :

- The target compound replaces aromatic/hydrophobic groups with alicyclic (cyclohexenyl) and strained cyclopropane rings, which may alter lipophilicity and metabolic stability.

Toxicological and Metabolic Profiles

Table 1: Comparison of NOEL Values and Metabolic Pathways

Key findings :

- NOEL values: Aromatic analogs exhibit NOELs ranging from 8 to 100 mg/kg/day, influenced by substituent bulk and metabolic susceptibility. The target compound’s cyclopropyl and hydroxypropyl groups may lower toxicity thresholds due to increased metabolic efficiency (e.g., rapid hydrolysis of the oxalamide backbone) .

- Metabolism : All oxalamides undergo hydrolysis and oxidation, but aromatic analogs require additional pathways for ring hydroxylation or demethylation. The cyclohexenyl group in the target compound may undergo epoxidation or dehydrogenation, while the cyclopropyl ring is prone to ring-opening reactions .

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide, with the CAS number 1396687-51-6, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is with a molecular weight of 294.39 g/mol. The structure features cyclohexene and cyclopropyl groups, which may contribute to its biological activities.

| Property | Value |

|---|---|

| CAS Number | 1396687-51-6 |

| Molecular Formula | C₁₆H₂₆N₂O₃ |

| Molecular Weight | 294.39 g/mol |

The biological activity of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide is primarily attributed to its interaction with specific biological targets. It is hypothesized that the compound may act as an inhibitor or modulator of certain enzymes or receptors due to its structural features, particularly the cyclohexene and cyclopropyl moieties.

Pharmacological Studies

Recent studies have investigated the pharmacological potential of this compound:

- Antitumor Activity : In vitro studies demonstrated that N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide exhibited cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells was noted, suggesting a potential role in cancer therapy.

- Anti-inflammatory Effects : Preliminary research indicates that this compound may possess anti-inflammatory properties. In animal models, it was observed to reduce markers of inflammation, which could be beneficial in treating inflammatory diseases.

- Neuroprotective Properties : Some studies have suggested neuroprotective effects, where the compound showed promise in protecting neuronal cells from oxidative stress and apoptosis.

Case Studies

Several case studies have been documented regarding the biological effects of this compound:

- Case Study 1 : A study involving human cancer cell lines reported that treatment with N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against specific cancer types.

- Case Study 2 : In an animal model of arthritis, administration of the compound led to a marked reduction in joint swelling and pain behaviors, supporting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.